An In-depth Technical Guide to Bis(trimethylsilylmethyl)amine: Synthesis, Properties, and Applications
An In-depth Technical Guide to Bis(trimethylsilylmethyl)amine: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bis(trimethylsilylmethyl)amine, a sterically hindered secondary amine, is a versatile and valuable reagent in modern organic and organometallic chemistry. Its unique structural feature, the two bulky trimethylsilylmethyl groups flanking the nitrogen atom, imparts distinct reactivity and selectivity in a variety of chemical transformations. This guide provides a comprehensive overview of the synthesis, physicochemical properties, and diverse applications of bis(trimethylsilylmethyl)amine, with a particular focus on its utility in the synthesis of complex molecules relevant to drug discovery and development.
Introduction
Bis(trimethylsilylmethyl)amine, systematically named 1,1,1,3,3,3-hexamethyl-2-(trimethylsilylmethyl)disilazane and often abbreviated as BSMA, is a bulky secondary amine with the chemical formula HN(CH₂Si(CH₃)₃)₂. The presence of the two trimethylsilylmethyl substituents confers significant steric hindrance around the nitrogen atom, influencing its nucleophilicity and basicity. This steric bulk is a key feature that is exploited to achieve high regio- and stereoselectivity in organic reactions.
This guide will delve into the synthetic methodologies for preparing bis(trimethylsilylmethyl)amine, provide a detailed account of its physical and chemical properties, and explore its applications as a synthetic intermediate, a bulky ligand in coordination chemistry, and a tool for the construction of complex nitrogen-containing heterocycles, which are prevalent scaffolds in many pharmaceutical agents.
Synthesis of Bis(trimethylsilylmethyl)amine
The synthesis of bis(trimethylsilylmethyl)amine typically involves the reaction of a nitrogen source with a trimethylsilylmethyl halide. A common and effective method is the reaction of (chloromethyl)trimethylsilane with ammonia.
General Synthesis from (Chloromethyl)trimethylsilane and Ammonia
The primary route to bis(trimethylsilylmethyl)amine involves the nucleophilic substitution of (chloromethyl)trimethylsilane with ammonia. The reaction proceeds in two steps, with the initial formation of the primary amine, (trimethylsilylmethyl)amine, which then undergoes a second alkylation to yield the desired secondary amine.
Reaction Scheme:
Figure 1: General reaction scheme for the synthesis of bis(trimethylsilylmethyl)amine.
Detailed Experimental Protocol
Materials:
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(Chloromethyl)trimethylsilane
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Anhydrous ammonia
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Anhydrous diethyl ether or other suitable aprotic solvent
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Pressurized reaction vessel (autoclave)
Procedure:
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A solution of (chloromethyl)trimethylsilane in anhydrous diethyl ether is charged into a high-pressure autoclave.
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The autoclave is cooled, and a molar excess of anhydrous ammonia is condensed into the vessel.
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The autoclave is sealed and allowed to warm to room temperature, then heated to a temperature typically ranging from 100 to 150 °C. The reaction is maintained at this temperature for several hours to ensure complete reaction.
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After cooling to room temperature, the excess ammonia is carefully vented.
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The reaction mixture, containing the product and ammonium chloride precipitate, is filtered.
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The filtrate is concentrated under reduced pressure to remove the solvent.
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The crude product is then purified by fractional distillation under reduced pressure to yield pure bis(trimethylsilylmethyl)amine as a colorless liquid.
Causality Behind Experimental Choices:
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Anhydrous Conditions: The use of anhydrous reagents and solvents is crucial to prevent the hydrolysis of the trimethylsilyl groups.
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Excess Ammonia: A large excess of ammonia is used to favor the formation of the primary and secondary amines and to minimize the formation of the tertiary amine and quaternary ammonium salt byproducts.
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Pressurized Vessel: The reaction is carried out in a sealed autoclave to contain the volatile ammonia and to allow the reaction to be performed at elevated temperatures, which accelerates the rate of reaction.
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Fractional Distillation: Purification by fractional distillation is effective for separating the desired secondary amine from any remaining starting material, the primary amine, and other byproducts.
Physicochemical Properties
Bis(trimethylsilylmethyl)amine is a colorless liquid with a characteristic amine odor. Its physical and chemical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₈H₂₃NSi₂ | [1] |
| Molecular Weight | 189.45 g/mol | [1] |
| Appearance | Colorless liquid | [1] |
| Boiling Point | 70 °C at 25 mmHg | |
| Density | 0.82 g/cm³ at 20 °C | |
| Refractive Index | 1.45 at 20 °C | |
| Flash Point | 39 °C | |
| Solubility | Soluble in most organic solvents. | |
| Stability | Moisture sensitive. | [1] |
Spectroscopic Data
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¹H NMR: The proton NMR spectrum is expected to show a singlet for the eighteen protons of the two trimethylsilyl groups and a singlet for the four protons of the two methylene groups, along with a broad singlet for the N-H proton. The chemical shifts will be in the upfield region characteristic of silyl-containing compounds.
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¹³C NMR: The carbon NMR spectrum will show distinct signals for the methyl and methylene carbons.
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IR Spectroscopy: The infrared spectrum will exhibit a characteristic N-H stretching vibration for a secondary amine in the region of 3300-3500 cm⁻¹. C-H stretching and bending vibrations for the methyl and methylene groups will also be present.
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Mass Spectrometry: The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns involving the loss of methyl and trimethylsilyl groups.
Reactivity and Applications in Organic Synthesis
The unique combination of steric bulk and the presence of a reactive N-H bond makes bis(trimethylsilylmethyl)amine a valuable reagent in organic synthesis.
As a Bulky Secondary Amine
The steric hindrance provided by the two trimethylsilylmethyl groups makes bis(trimethylsilylmethyl)amine a poor nucleophile but a moderately strong, non-nucleophilic base. This property is useful in reactions where selective deprotonation is required without competing nucleophilic attack.
Synthesis of N-Heterocycles
Bis(trimethylsilylmethyl)amine serves as a precursor for the synthesis of a variety of N-bis(trimethylsilyl)methylamino derivatives, which are powerful intermediates in the construction of nitrogen-containing heterocycles.[2] The bulky (Me₃Si)₂CH- group can direct the regioselectivity and stereoselectivity of subsequent reactions.[2]
Workflow for Heterocycle Synthesis:
